molecular formula C10H6ClNO2 B1305860 5-Phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 337508-64-2

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No. B1305860
M. Wt: 207.61 g/mol
InChI Key: BYLADISDYODORG-UHFFFAOYSA-N
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Description

The compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride" is a chemical entity that appears to be related to the oxazole class of heterocyclic compounds. Oxazoles are five-membered rings containing an oxygen and a nitrogen atom. The phenyl group attached to the oxazole ring suggests aromatic properties, and the carbonyl chloride functionality indicates potential reactivity towards nucleophiles.

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and chiral auxiliaries to achieve the desired stereochemistry. For instance, the synthesis of strongly fluorescent oxazole derivatives with a chiral auxiliary was demonstrated through the reaction of 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase . Another approach to synthesizing substituted oxazoles involves the nucleophilic ring-opening of oxazolone followed by cyclization, as shown in the versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles . These methods highlight the synthetic versatility and the potential for creating a wide range of oxazole derivatives, including the target compound "5-Phenyl-1,3-oxazole-4-carbonyl chloride."

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography, as demonstrated for a strongly fluorescent oxazole derivative . The crystal structure provides valuable information about the stereochemistry and conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. The presence of a phenyl group and a carbonyl chloride in the target compound suggests potential for π-π interactions and electrophilic reactivity, respectively.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbonyl chloride group is typically reactive towards nucleophiles, which can lead to the formation of amides, esters, or other derivatives. The synthesis of 1,2,4- and 1,3,4-oxadiazoles from carbonyl chlorides with tetrazoles and the conversion of triazole carboxylic acid into the corresponding acid chloride and substituted amide are indicative of the reactivity patterns that might be expected for "5-Phenyl-1,3-oxazole-4-carbonyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the substituents attached to the ring. The presence of a phenyl group can confer aromatic character and influence the compound's solubility and stability. The carbonyl chloride group is likely to make the compound reactive and sensitive to moisture, as it can hydrolyze to form the corresponding carboxylic acid. The fluorescence property observed in a related oxazole compound suggests that the target compound might also exhibit fluorescence, which could be useful in various applications such as chemical sensing or bioimaging.

Safety And Hazards

5-Phenyl-1,3-oxazole-4-carbonyl chloride is classified as a skin corrosive substance, sub-category 1B . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-phenyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLADISDYODORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379968
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3-oxazole-4-carbonyl chloride

CAS RN

337508-64-2
Record name 5-phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3-oxazole-4-carbonyl chloride
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of commercially available 5-phenyl-oxazole-4-carboxylic acid (67 mg, 0.35 mmol) in toluene (1.0 mL) was treated with a drop of DMF followed by oxalyl chloride (0.08 mL, 0.91 mmol) and the resulting yellow solution was stirred at rt for 1 h. The solvent was then removed under reduced pressure (co-evaporation with toluene) to give 5-phenyl-oxazole-4-carbonyl chloride as a brown oil.
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